![molecular formula C23H20N2 B14512682 2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline CAS No. 62556-06-3](/img/structure/B14512682.png)
2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a conjugated system that includes two quinoline moieties connected by a propenylidene bridge, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline typically involves the condensation of 1-ethylquinoline-2-carbaldehyde with a suitable propenylidene precursor. The reaction is usually carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
科学的研究の応用
2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials due to its conjugated system and photophysical properties.
作用機序
The mechanism of action of 2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s conjugated system allows it to intercalate with DNA, inhibiting the replication and transcription processes. Additionally, it can bind to proteins and enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-Ethyl-2-[3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinolinium iodide
- 1-Ethyl-2-[(1E,3E)-3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]quinolinium chloride
- 1,1’-Diethyl-2,2’-carbocyanine chloride
Uniqueness
2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
特性
CAS番号 |
62556-06-3 |
|---|---|
分子式 |
C23H20N2 |
分子量 |
324.4 g/mol |
IUPAC名 |
1-ethyl-2-(3-quinolin-2-ylprop-2-enylidene)quinoline |
InChI |
InChI=1S/C23H20N2/c1-2-25-21(17-15-19-9-4-6-13-23(19)25)11-7-10-20-16-14-18-8-3-5-12-22(18)24-20/h3-17H,2H2,1H3 |
InChIキー |
AESUERRYMKWNNT-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC=CC2=NC3=CC=CC=C3C=C2)C=CC4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14512611.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one](/img/structure/B14512613.png)
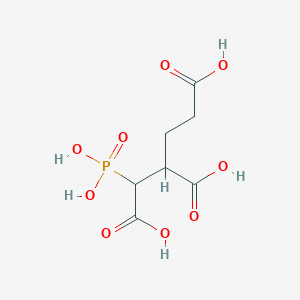
![6-tert-Butyl-2-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512635.png)
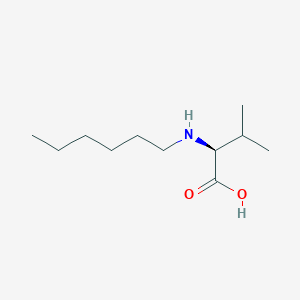
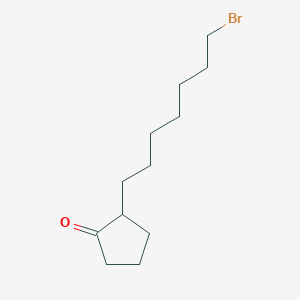

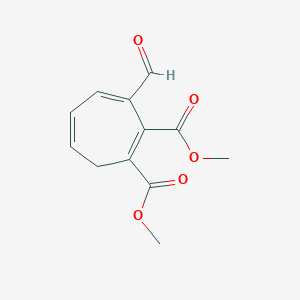
![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)
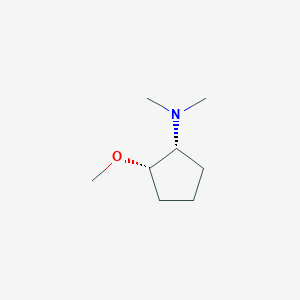
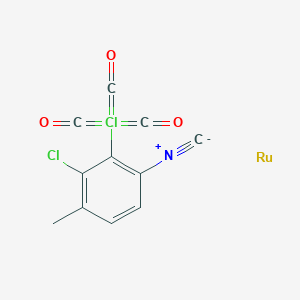
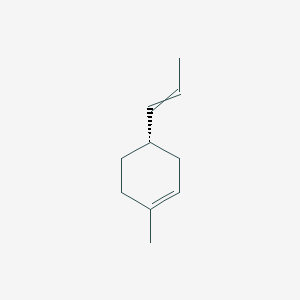

![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)
